molecular formula C16H15N3O3 B2727495 N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1171643-17-6

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2727495
CAS RN: 1171643-17-6
M. Wt: 297.314
InChI Key: MIVSOBMBKPPCHB-UHFFFAOYSA-N
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Description

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as EBO-41, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture.

Scientific Research Applications

Chelating Properties and Metal Complex Formation

Studies have shown the synthesis and chelating properties of related furan and oxadiazole derivatives, emphasizing their ability to form complexes with transition metals. These complexes have been evaluated for their chelating abilities and antimicrobial activities, indicating potential uses in developing new materials with specified chemical properties (Varde & Acharya, 2017).

Spectral and Analytical Studies

Analytical and spectral studies of furan-containing organic ligands have been conducted to understand their synthesis, characterization, and the chelating properties of furan ring-containing organic ligands. Such research underlines the compound's utility in monitoring antimicrobial activity, providing insights into its potential biomedical applications (Patel, 2020).

Synthesis Techniques and Applications

Efficient synthetic strategies for producing multifunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides have been developed. These methods highlight the compound's versatility in organic synthesis, showcasing its potential in creating a wide range of polyfunctionalized compounds for various scientific applications ([Ma et al.,, 2014](https://consensus.app/papers/efficient-domino-strategy-synthesis-polyfunctionalized-ma/9e8bade046f75b6985f4566f698f5b8d/?utm_source=chatgpt)).

Antimicrobial and Antifungal Activities

Research into furan-carboxamide derivatives has revealed their potent inhibitory effects against lethal H5N1 influenza A viruses. These studies indicate the compound's significant potential in antiviral research and the development of new treatments for infectious diseases (Yongshi et al., 2017). Additionally, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting the compound's role in developing new antimicrobial agents (Jadhav et al., 2017).

Biological Evaluation and Drug Discovery

Derivatives of oxadiazole and furadiazole, including those related to the compound , have shown a wide range of chemical and biological properties. Their therapeutic potential has been explored in numerous studies, underlining their significance in drug discovery and development processes. These derivatives exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities, suggesting their versatility and potential in pharmaceutical research (Siwach & Verma, 2020).

Conformational Analysis and Chemical Reactivity

The synthesis and conformational analysis of C-thioribonucleosides related to tiazofurin, involving furan derivatives, have contributed to understanding the structural and reactivity aspects of such compounds. These studies provide insights into their potential use in medicinal chemistry, particularly in designing drugs targeting specific biological pathways (Franchetti et al., 2000).

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-11-5-7-12(8-6-11)10-14-18-19-16(22-14)17-15(20)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVSOBMBKPPCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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